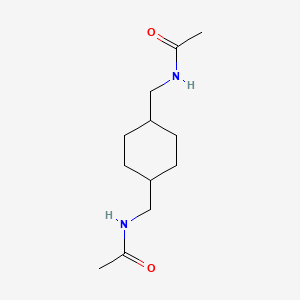

cis-1,4-Bis(acetamidomethyl)cyclohexane

説明

特性

CAS番号 |

70924-83-3 |

|---|---|

分子式 |

C12H22N2O2 |

分子量 |

226.32 g/mol |

IUPAC名 |

N-[[4-(acetamidomethyl)cyclohexyl]methyl]acetamide |

InChI |

InChI=1S/C12H22N2O2/c1-9(15)13-7-11-3-5-12(6-4-11)8-14-10(2)16/h11-12H,3-8H2,1-2H3,(H,13,15)(H,14,16) |

InChIキー |

GUHHUMFYAACNTR-UHFFFAOYSA-N |

正規SMILES |

CC(=O)NCC1CCC(CC1)CNC(=O)C |

製品の起源 |

United States |

準備方法

Starting Material: cis-1,4-Bis(hydroxymethyl)cyclohexane

The synthesis of cis-1,4-Bis(acetamidomethyl)cyclohexane generally begins with cis-1,4-bis(hydroxymethyl)cyclohexane or its derivatives. This diol can be obtained by catalytic hydrogenation of dimethyl terephthalate, a process that yields a mixture of cis and trans isomers depending on the catalyst used. For example, Ru-Sn based catalysts favor the formation of the cis isomer, while copper-chromite catalysts favor the trans isomer.

Conversion to cis-1,4-Bis(aminomethyl)cyclohexane

The diol is typically converted to the corresponding diamine, cis-1,4-bis(aminomethyl)cyclohexane, through a multi-step process involving:

- Conversion of hydroxyl groups to leaving groups (e.g., halides or tosylates).

- Subsequent nucleophilic substitution with ammonia or other amine sources.

This intermediate is crucial as the amine groups are the sites for acetamide formation.

Acetylation to Form this compound

The final step involves acetylation of the diamine to produce the acetamide groups. This is commonly achieved by reacting cis-1,4-bis(aminomethyl)cyclohexane with acetic anhydride or acetyl chloride under controlled conditions.

| Parameter | Typical Range/Value |

|---|---|

| Solvent | Dichloromethane, tetrahydrofuran, or similar |

| Temperature | 0 to 25 °C |

| Molar ratio (Acetylating agent:Diamine) | 2:1 to 3:1 |

| Reaction time | 1 to 4 hours |

| Work-up | Aqueous quench, extraction, purification by recrystallization or chromatography |

The acetylation proceeds smoothly due to the nucleophilicity of the amine groups, yielding the bis(acetamidomethyl) product with high selectivity and purity.

Reaction Scheme Summary

| Step | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Dimethyl terephthalate | Catalytic hydrogenation (Ru-Sn catalyst) | cis-1,4-Bis(hydroxymethyl)cyclohexane |

| 2 | cis-1,4-Bis(hydroxymethyl)cyclohexane | Halogenation (e.g., with thionyl chloride) | cis-1,4-Bis(halomethyl)cyclohexane |

| 3 | cis-1,4-Bis(halomethyl)cyclohexane | Ammonia or amine source | cis-1,4-Bis(aminomethyl)cyclohexane |

| 4 | cis-1,4-Bis(aminomethyl)cyclohexane | Acetic anhydride or acetyl chloride | This compound |

Data Table: Reaction Yields and Conditions

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Hydrogenation at 50-90 °C, Ru-Sn catalyst | 85-95 | High cis-isomer selectivity |

| 2 | Thionyl chloride, pyridine, 0-25 °C | 80-90 | Efficient halogenation |

| 3 | Ammonia, ethanol, reflux, 2-4 hours | 75-85 | High conversion to diamine |

| 4 | Acetic anhydride, DCM, 0-25 °C, 2 hours | 90-98 | High purity bis(acetamidomethyl) product |

化学反応の分析

Types of Reactions

N-[[4-(acetamidomethyl)cyclohexyl]methyl]acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

科学的研究の応用

N-[[4-(acetamidomethyl)cyclohexyl]methyl]acetamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: It is investigated for its potential therapeutic applications, including drug development.

Industry: It is used in the production of various chemical products and materials.

作用機序

The mechanism of action of N-[[4-(acetamidomethyl)cyclohexyl]methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Isomeric Effects: cis vs. trans Configurations

The cis-trans isomerism of cyclohexane derivatives significantly impacts material properties. For example:

- Polyimides derived from cis- and trans-1,4-bis(3,4-dicarboxyphenoxy)cyclohexane dianhydrides (): Trans-polymers exhibit higher glass transition temperatures (Tg), superior transparency, and better mechanical strength compared to cis-polymers. Cis-polymers show lower Tg but may offer advantages in flexibility for specific applications. Relevance: The acetamidomethyl derivative’s cis configuration may similarly reduce Tg relative to its trans counterpart, impacting its suitability in high-temperature polymer applications.

Table 1: Key Properties of cis/trans Cyclohexane Derivatives

Functional Group Variations

Aminomethyl vs. Acetamidomethyl Derivatives

- cis-1,4-Bis(aminomethyl)cyclohexane (–6): Molecular Weight: 142.25 g/mol. logP: 0.710 (moderate hydrophobicity) . Thermodynamic Properties: ΔfH°gas = -106.89 kJ/mol; ΔvapH° = 54.80 kJ/mol . Applications: Used as a crosslinker in epoxy resins and polyurethanes.

- cis-1,4-Bis(acetamidomethyl)cyclohexane (Inferred): Molecular Weight: ~228.3 g/mol (estimated). logP: Likely higher than the aminomethyl analog (due to acetamide’s hydrophobicity).

Table 2: Functional Group Impact on Properties

| Compound | Functional Group | Reactivity | logP | Thermal Stability |

|---|---|---|---|---|

| cis-1,4-Bis(aminomethyl)cyclohexane | -NH₂ | High | 0.710 | Moderate |

| This compound | -NHCOCH₃ | Low | ~1.2* | High |

*Estimated using group contribution methods.

Ester and Hydroxymethyl Derivatives

Dimethyl 1,4-cyclohexanedicarboxylate ():

- Exists as cis/trans isomers.

- Ester groups increase hydrophobicity (logP ~1.5–2.0) compared to acetamidomethyl derivatives.

- Applications: Plasticizers, polyester intermediates.

1,4-Bis(hydroxymethyl)cyclohexane ():

- Hydroxymethyl (-CH₂OH) groups enable hydrogen bonding and biodegradability.

- Used in bioerodible polyorthoesters, degrading into 4-hydroxybutyrate and cyclohexane derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。